Manganese dioxide

描述

Historical Context of Manganese Dioxide Research Significance

The history of this compound is deeply intertwined with human technological and scientific progress. Its earliest known use dates back to the Stone Age, where it served as a black pigment for cave paintings created 17,000 to 30,000 years ago. rockngem.comlgensol.commanganese.orgmanganese.org Ancient civilizations, including the Romans, utilized pyrolusite in glassmaking, where it acted as a decolorizing agent to remove greenish tints caused by iron impurities. wikipedia.orgrockngem.comvedantu.com The name "pyrolusite" itself is derived from the Greek words for "fire" and "to wash," referencing this very application. wikipedia.orgetymonline.com

The scientific significance of this compound became prominent in the 18th century. In 1774, the chemist Karl Scheele discovered chlorine by studying the reaction between pyrolusite and hydrochloric acid. wikipedia.orgrockngem.com Shortly after, Johan Gottlieb Gahn successfully isolated the element manganese from pyrolusite, confirming it contained a new metal. rockngem.comlgensol.com

However, the most transformative application emerged in 1866 when Georges Leclanché invented a battery featuring a zinc anode and a this compound cathode. electrochem.orglgensol.comwikipedia.org This invention, known as the Leclanché cell, provided a stable voltage of 1.4 to 1.5 volts and was rapidly adopted for telegraphy and signaling. wikipedia.org The subsequent development of the "dry cell" battery, where the electrolyte was made into a paste, made power sources more portable and maintenance-free, paving the way for the first mass-produced Columbia dry cell in 1896. wikipedia.org Later innovations in the 20th century led to the creation of the alkaline battery, which uses a powdered zinc anode and a this compound cathode with an alkaline electrolyte, a design that remains a staple in portable electronics today. electrochem.orgwikipedia.orgwikipedia.org

Current Research Landscape and Future Directions for this compound

The contemporary research landscape for this compound is vibrant and multidisciplinary, extending far beyond its traditional use in batteries. Scientists are exploring its diverse crystalline forms (polymorphs) and nanostructures to unlock new functionalities in high-performance applications. nih.govnanotrun.com

Energy Storage: this compound is a critical material in the quest for next-generation energy storage solutions. acs.org Researchers are investigating its use as a cathode material in rechargeable batteries beyond the standard alkaline cell, including lithium-ion (Li-ion) and aqueous zinc-ion batteries (ZIBs). electrochem.orgdlsu.edu.phdovepress.com MnO₂ is attractive due to its high theoretical capacity and the abundance of manganese. nih.govdlsu.edu.ph However, challenges such as inherently poor electrical conductivity and structural collapse during cycling have limited its practical application. dlsu.edu.phnih.gov Current research focuses on mitigating these issues by synthesizing various nanostructures (nanoflowers, nanotubes, nanosheets) and different polymorphs, each with unique tunnel or layered structures that can better accommodate ion insertion and extraction. nih.govmdpi.comresearchgate.net Layered δ-MnO₂ and tunnel-structured α-MnO₂, for instance, are being extensively studied for supercapacitors and batteries, respectively. nih.govias.ac.in

Table 1: Polymorphs of this compound (MnO₂) and Their Structural Characteristics An interactive table summarizing the structural differences between the main polymorphs of MnO₂ that are relevant to its electrochemical performance.

Polymorph Crystal Structure Type Description of Structure Primary Research Application α-MnO₂ (alpha) Tunnel Large [2x2] and [1x1] tunnels that can host various cations, providing structural stability. mdpi.com Lithium-ion batteries, Catalysis. acs.org β-MnO₂ (beta) Tunnel Comprises single [1x1] tunnels, offering high density but slower ion diffusion. science.gov Traditional battery cathodes. γ-MnO₂ (gamma) Intergrowth A complex intergrowth of β-MnO₂ and R-MnO₂ structures. lgensol.com Alkaline and Leclanché cells. lgensol.com δ-MnO₂ (delta) Layered A layered (birnessite) structure with water and cations in the interlayer space, allowing for fast ion exchange. science.gov Supercapacitors, Zinc-ion batteries. [5, 16] λ-MnO₂ (lambda) Spinel A 3D framework derived from removing lithium from LiMn₂O₄ spinel. Lithium-ion batteries. science.gov

Catalysis: this compound is a highly promising catalyst due to its unique physicochemical properties and the ability of manganese to exist in multiple oxidation states. tandfonline.comresearchgate.net In environmental science, MnO₂ is widely researched for the degradation of organic pollutants in wastewater, such as phenols, dyes, and antibiotics. tandfonline.combohrium.comnbinno.com Its strong oxidizing properties are also leveraged in water treatment to remove heavy metals. nanotrun.comnanotrun.com Research has shown that the morphology of MnO₂ nanomaterials, such as nanotubes or mesoporous structures, significantly influences their catalytic performance by providing a larger surface area and more active sites. tandfonline.comnih.gov Furthermore, MnO₂-based materials are being developed as efficient, low-cost electrocatalysts for the oxygen evolution reaction (OER), a critical process for producing green hydrogen through water electrolysis. rsc.orgrsc.org

Nanotechnology and Biomedical Applications: The synthesis of this compound nanoparticles (MnO₂ NPs) has opened up a new frontier in biomedical research. mdpi.comias.ac.in These nanomaterials possess unique properties that make them suitable for a range of applications, including as contrast agents in magnetic resonance imaging (MRI) and in biosensing. rsc.orgmums.ac.irnih.gov Due to their ability to react with hydrogen peroxide, which is often overproduced in tumor microenvironments, MnO₂ NPs are being investigated for cancer therapy. mums.ac.irnih.gov This reaction produces oxygen, which can alleviate tumor hypoxia and enhance the effectiveness of treatments like radiotherapy. nih.gov There is also growing interest in using MnO₂ as a "nanozyme" due to its enzyme-mimicking activities and as a component of immunotherapies. dovepress.comnih.gov

Future Directions: The future of this compound research is focused on several key areas. A major thrust is the development of green and sustainable synthesis methods to produce MnO₂ nanomaterials with controlled structures and properties. acs.orgmdpi.com In energy storage, the goal is to overcome the current limitations of conductivity and stability to create high-performance, safe, and economical batteries and supercapacitors. acs.orgnih.gov For environmental applications, research aims to enhance the catalytic efficiency and reusability of MnO₂ for water purification and pollutant degradation. tandfonline.combohrium.com In the biomedical field, the focus is on designing multifunctional MnO₂-based platforms for integrated diagnostics and therapy (theranostics) and ensuring their biocompatibility. rsc.orgdovepress.comnih.gov

Table 2: Key Research Findings for this compound Applications An interactive table detailing significant research findings across the primary application areas of MnO₂.

Research Area Application Key Research Finding Reference Index Energy Storage Zinc-Ion Batteries (ZIBs) Layered δ-MnO₂ nanoflowers supported on graphite (B72142) show promise as a high-capacity intercalation host for rechargeable aqueous ZIBs. nanotrun.com Energy Storage Supercapacitors Layered birnessite-type MnO₂ exhibits high pseudocapacitance, making it a competitive electrode material for high-energy-density supercapacitors. [2, 7] Catalysis Environmental Remediation Mesoporous MnO₂ synthesized via nano-casting demonstrates significantly increased adsorption and catalytic oxidation capacity for organic pollutants like phenol (B47542) compared to conventional MnO₂. researchgate.net Catalysis Oxygen Evolution Reaction (OER) MnO₂-based materials are promising non-precious metal electrocatalysts for the OER under acidic conditions, crucial for hydrogen production. [18, 20] Biomedicine Cancer Theranostics MnO₂ nanoparticles can decompose hydrogen peroxide in the tumor microenvironment to generate oxygen, improving the efficacy of therapies and acting as an MRI contrast agent. [11, 27] Biomedicine Immunotherapy MnO₂ NPs can function as immune adjuvants and agonists, activating innate immune responses and showing potential for vaccine development. nanotrun.com

属性

IUPAC Name |

dioxomanganese | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.2O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJOXMJBOLGQSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

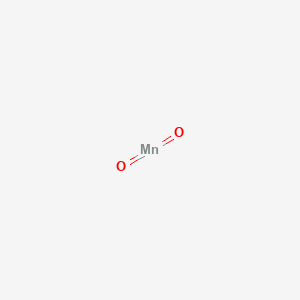

O=[Mn]=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | MANGANESE DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0175 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | manganese dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Manganese_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Manganese(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Manganese(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314019 | |

| Record name | Manganese oxide (Mn2O4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.937 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Natural form is steel-gray when in lumps and black when powdered; The artificial precipitate in a brownish-black solid; Both usually have some manganese oxide and water; [Merck Index] Brown odorless powder; [Alfa Aesar MSDS], BLACK-TO-BROWN POWDER. | |

| Record name | Manganese dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2018 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MANGANESE DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0175 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | MANGANESE DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0175 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

5.0 g/cm³ | |

| Record name | MANGANESE DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0175 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

197667-28-0, 1313-13-9 | |

| Record name | Manganese oxide (Mn2O4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197667-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese oxide (MnO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese oxide (Mn2O4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0175 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis and Fabrication Methodologies of Manganese Dioxide

Conventional Synthesis Routes for Manganese Dioxide Nanomaterials

Traditional methods for synthesizing this compound nanomaterials are well-established, providing foundational techniques for producing various crystalline phases and morphologies. These routes include hydrothermal and sol-gel methods, redox processes, thermal reflux, chemical precipitation, and electrochemical deposition.

Hydrothermal Synthesis Techniques and their Optimization

Hydrothermal synthesis involves chemical reactions in aqueous solutions at high temperatures and pressures. mdpi.com This method is highly effective for producing crystalline this compound nanomaterials with controlled morphologies by adjusting reaction parameters such as temperature, pressure, reaction time, and precursor materials. mdpi.comias.ac.in For instance, different crystalline phases like α-MnO₂, β-MnO₂, and δ-MnO₂ can be selectively synthesized. rsc.org The choice of manganese precursor, such as manganese sulfate (B86663) (MnSO₄), manganese chloride (MnCl₂), or manganese acetate (B1210297) (Mn(CH₃COO)₂), also significantly influences the final morphology of the nanostructures, leading to forms like tennis-like microspheres, chestnut shell microspheres, or sea urchin-like microspheres. acs.org Optimization of these parameters allows for the targeted fabrication of nanorods, nanowires, nanoflowers, and nanowalls. ias.ac.inrsc.org

| Precursors | Conditions | Resulting MnO₂ Phase and Morphology | Reference |

|---|---|---|---|

| MnSO₄ and KClO₃ | 160 °C for 8 hours | α-MnO₂ nanorods | ias.ac.in |

| MnSO₄ and KClO₃ | 200 °C for 8 hours | β-MnO₂ nanorods | ias.ac.in |

| KMnO₄ and Mn(CH₃COO)₂ | Not specified | Rod-like MnO₂ (50-60 nm diameter) | ias.ac.in |

| MnSO₄·H₂O and NaClO₃ | 160 °C for 12 hours | γ-MnO₂ (star-like shape) | sysrevpharm.org |

| MnCl₂·4H₂O and NaClO₃ | 160 °C for 12 hours | γ-MnO₂ (sheet-like shape) | sysrevpharm.org |

| Mn(CH₃COO)₂·4H₂O | 80 °C | Tennis-like microspheres | acs.org |

Sol-Gel Methods for this compound

The sol-gel method is a wet-chemical technique that involves the evolution of inorganic networks through the formation of a colloidal suspension (sol) and subsequent gelation of the sol to form a network in a continuous liquid phase (gel). mdpi.comias.ac.in For this compound synthesis, this typically involves the reduction of an aqueous permanganate (B83412) solution, such as potassium permanganate (KMnO₄) or sodium permanganate (NaMnO₄), by an organic reducing agent like fumaric acid, glycerol, or glucose. mdpi.comias.ac.inacs.org The process parameters, including pH, temperature, and solution concentrations, can be adjusted to control the phase and properties of the final product. mdpi.com While less studied for MnO₂ compared to other methods, the sol-gel approach offers benefits such as the potential for creating hybrid materials. mdpi.com

| Precursors | Conditions | Resulting MnO₂ Phase and Morphology | Reference |

|---|---|---|---|

| Aqueous NaMnO₄ and Fumaric Acid | Reduction of NaMnO₄ | MnO₂ with high capacitance | mdpi.com |

| KMnO₄ and Glycerol | Gel formation followed by calcination at 400 °C and 700 °C | Nanostructured MnO₂ | acs.org |

| KMnO₄ and Glucose/Sucrose | Gel formation, heating to 110 °C, then calcination at 400-450 °C | Sodium and potassium birnessite NPs | ias.ac.in |

| KMnO₄ and Hydrogen Peroxide or MnCl₂ | Redox reaction, gel aging, and thermal treatment at various temperatures (80-600 °C) | Mesoporous xerogels with mixed phases | researchgate.net |

Redox Process Synthesis Approaches

Redox (reduction-oxidation) processes are fundamental to many this compound synthesis routes. This approach typically involves the reaction between a manganese compound in a lower oxidation state and an oxidizing agent, or a manganese compound in a higher oxidation state and a reducing agent. ias.ac.in A common example is the reaction of potassium permanganate (KMnO₄), where Mn is in the +7 oxidation state, with a manganese(II) salt like manganese sulfate (MnSO₄), where Mn is in the +2 state. medcraveonline.com This method can be performed under mild conditions and allows for the large-scale synthesis of various MnO₂ polymorphs. mdpi.comias.ac.in For instance, a honeycomb-like MnO₂ structure can be prepared from the redox reaction of MnSO₄ and KMnO₄ solutions at 60°C. medcraveonline.com

| Reactants | Conditions | Resulting MnO₂ Phase and Morphology | Reference |

|---|---|---|---|

| MnSO₄ and KMnO₄ | pH 5, 60 °C | Honeycomb-like structure MnO₂ | medcraveonline.com |

| KMnO₄ and Nitric Acid | Hydrothermal | α-MnO₂ nanorods | ias.ac.in |

| KMnO₄ and solid Copper metal | Mild low temperature (60 °C) | Hollow urchin of α-MnO₂ | ias.ac.in |

| MnCl₂ and H₂O₂ in polyol medium | Microwave heating at 90 °C for 10 min | δ-MnO₂ | ias.ac.in |

Thermal Reflux and Chemical Precipitation Methods

Thermal Reflux involves heating a solution with an attached condenser, which prevents the loss of solvent during the reaction. This method is noted for its ability to produce a large quantity of nanoparticles. ias.ac.in It offers advantages such as simple operation, mild reaction conditions, and high product purity. mdpi.com For example, single-crystalline β-MnO₂ nanorods have been synthesized through the reflux treatment of KMnO₄ and MnSO₄ in a nitric acid solution. ias.ac.in

Chemical Precipitation is a widely used wet-chemical method where a solid material is formed from a solution. ias.ac.in This can be achieved by reacting precursors to form an insoluble product or by changing the solution's properties, such as pH, to decrease the solubility of the desired compound. nano-ntp.commdpi.com For instance, γ-MnO₂ can be produced by the selective oxidative precipitation of manganese from a solution containing other metals using an oxidizing agent like sodium persulfate (Na₂S₂O₈). researchgate.net While the resulting particles may sometimes have poor uniformity, the method is valued for its simplicity, low cost, and the high purity of the product. nih.gov

| Method | Precursors | Conditions | Resulting MnO₂ and Properties | Reference |

|---|---|---|---|---|

| Thermal Reflux | Birnessite NPs | Refluxing at 120 °C | 3x3 tunnel-structured MnO₂ | ias.ac.in |

| Thermal Reflux | KMnO₄ and MnSO₄ in Nitric Acid | Not specified | Single-crystalline β-MnO₂ nanorods (20-50 nm diameter) | ias.ac.in |

| Chemical Co-precipitation | Manganese Sulphate Monohydrate and NaOH | Not specified | MnO₂ NPs (15-20 nm size) with specific capacitance of 236.04 F/g | nano-ntp.com |

| Oxidative Precipitation | MnSO₄ and Na₂S₂O₈ | Heating from 50 °C to 65 °C over 8 hours | Battery grade MnO₂ with high bulk density | google.com |

| Oxidative Precipitation | Mn²⁺ solution and NaClO | Highly acidic conditions (pH 1.5) | Autocatalytic precipitation of MnO₂ | tandfonline.com |

Electrochemical Deposition of this compound

Electrochemical deposition is a method where this compound is deposited directly onto a conductive substrate (the electrode) from an electrolyte solution containing manganese ions, typically Mn²⁺ from MnSO₄. mdpi.comresearchgate.net The fundamental reaction is Mn²⁺ + 2H₂O → MnO₂ + 4H⁺ + 2e⁻. mdpi.com This technique is highly controllable, allowing the morphology, crystal structure, and thickness of the MnO₂ film to be precisely managed by adjusting parameters like applied potential or current density, electrolyte pH, and temperature. mdpi.comresearchgate.netresearchgate.net The process is dependent on acid concentration and can proceed via two main pathways, referred to as the low acid and high acid mechanisms. researchgate.net This method is particularly advantageous as it enables the direct fabrication of electrode materials for applications such as supercapacitors and batteries. mdpi.comacs.org

| Electrolyte/Precursor | Conditions | Substrate | Resulting MnO₂ and Properties | Reference |

|---|---|---|---|---|

| 0.01 M MnSO₄ + 0.1 M H₂SO₄ | Galvanostatic mode at 0.5-2.0 mA cm⁻² | Stainless steel | Porous MnO₂ thin films | researchgate.net |

| KMnO₄ | Electrolysis at 60 °C, pH 0.2 | Not specified | α-MnO₂ nanorods | researchgate.net |

| KMnO₄ | Electrolysis at 60 °C, pH 9 | Not specified | Amorphous MnO₂ nanoflakes | researchgate.net |

| MnSO₄ solution | Anodic electrodeposition | Activated Carbon (AC) | MnO₂/AC composite with superior electrosorption capacity (9.3 mg g⁻¹) | acs.org |

| MnSO₄, H₂SO₄ | Constant-current polarization with light | Titanium | Cluster-structured MnO₂, reduced power consumption by ~13% | proquest.com |

Advanced and Green Synthesis Approaches for this compound Nanomaterials

In response to the need for more environmentally friendly and efficient synthesis processes, advanced and green methods for producing this compound nanomaterials have gained significant attention. These approaches often utilize non-toxic reagents, milder reaction conditions, and novel energy sources.

Green Synthesis employs biological entities such as plant extracts, bacteria, fungi, or biomolecules as reducing and/or capping agents. tandfonline.comfrontiersin.orgglobalresearchonline.net This eco-friendly approach avoids the use of hazardous chemicals. For example, extracts from plants like Piper nigrum (black pepper) and Viola betonicifolia have been successfully used to reduce manganese salts to form MnO₂ nanoparticles. frontiersin.orgglobalresearchonline.net Similarly, extracts from the medicinal plant Lyngbya majuscula can act as both a reducing and stabilizing agent in a co-precipitation method. tandfonline.com Biomolecules like citric acid from lemon extract have also been utilized to reduce manganese(II) acetate, forming rod-like nanoparticles. scientificarchives.comscientificarchives.com

Advanced Synthesis methods include techniques like microwave-assisted synthesis and thermal decomposition. Microwave-assisted methods offer rapid and uniform heating, leading to faster reaction times and high yields. ias.ac.innih.gov Thermal decomposition involves heating a chemical precursor, such as manganese(II) acetylacetonate, in an organic solvent, which decomposes to form uniform nanoparticles with tight control over size and shape. youtube.comswun.edu.cn

| Method | Precursors/Reagents | Key Conditions | Resulting MnO₂ and Properties | Reference |

|---|---|---|---|---|

| Green Synthesis | Manganese Acetate, Piper nigrum extract | Heated at 80 °C for 2 hours | Dark brown MnO₂ nanoparticles | globalresearchonline.net |

| Green Synthesis | Manganese Acetate, Lemon extract (reducing agent), Turmeric extract (stabilizer) | Optimal at 50 °C, pH 3.4 | Rod-like MnO₂ nanoparticles | scientificarchives.com |

| Green Synthesis | Manganese Sulphate, NaOH, Lyngbya majuscula extract | Co-precipitation, dried at 200 °C | Spherical, crystalline MnO₂ NPs with high photocatalytic degradation | tandfonline.com |

| Green Synthesis | Manganese Acetate, Viola betonicifolia leaf extract | Heated at 40 °C for 70 min, calcined at 200 °C for 3h | Crystalline VBLE-MnO₂ NPs | frontiersin.org |

| Thermal Decomposition | Manganese(II) acetylacetonate, Oleylamine, Dibenzyl ether | One-pot synthesis with precise temperature control | Uniform MnO nanoparticles (hydrophobic) | swun.edu.cn |

| Rapid Synthesis | Potassium permanganate, Tannic acid (reducing agent), PEG (stabilizer) | Rapid reduction process | Well-dispersed and stable MnO₂ nanoparticles | rsc.org |

Biosynthesis using Plant Extracts and Biological Agents

Green synthesis has emerged as an eco-friendly, cost-effective, and viable alternative for producing biocompatible nanoparticles. mdpi.com This approach utilizes biological entities such as plant extracts, fruits, fungi, and microorganisms to reduce and stabilize manganese ions into this compound nanoparticles. mdpi.comscientificarchives.com The biomolecules present in these natural extracts, such as ascorbic and citric acids in lemon extract or other secondary metabolites in leaf extracts, act as both reducing and capping agents. scientificarchives.comfrontiersin.org

The synthesis process typically involves mixing an aqueous solution of a manganese salt, like manganese (II) acetate, with the plant extract. scientificarchives.com The reaction is influenced by several environmental variables. scientificarchives.com For instance, in a synthesis using lemon extract, the optimal conditions were identified as a temperature of 50°C and a pH of approximately 3.4. scientificarchives.com The resulting nanoparticles can exhibit various morphologies, such as rod-like shapes, which may agglomerate into larger clusters. scientificarchives.com The use of different plant extracts, like Viola betonicifolia, also serves to reduce manganese salts and subsequently cap the nanoparticles, with final formation often aided by a calcination step. frontiersin.org

Table 1: Examples of Biosynthesis of this compound Nanoparticles

| Biological Agent | Manganese Precursor | Stabilizer/Capper | Optimal pH | Optimal Temperature | Resulting Morphology | Reference |

| Lemon Extract | Manganese (II) Acetate | Curcumin (B1669340) | 3.4 | 50°C | Rod-shaped clusters | scientificarchives.com |

| Viola betonicifolia Leaf Extract | Not specified | Plant Phytomolecules | 7.15 | 40°C (heating), 200°C (calcination) | Not specified | frontiersin.org |

| Yucca gloriosa Leaf Extract | Not specified | Curcumin | 6 | Room Temperature | 80 nm particles | ias.ac.in |

| Bacillus sp. cells | Not specified | Bacterial biomolecules | Not specified | Not specified | Not specified | mdpi.com |

Nano-casting Techniques for Mesoporous this compound

Nano-casting is a prominent hard-template method used to synthesize mesoporous this compound (M-MnO₂) with a high specific surface area, large pore volume, and controlled pore size. mdpi.combohrium.com This technique utilizes pre-synthesized ordered mesoporous silica (B1680970) materials, such as SBA-15, KIT-6, or MCM-41, as templates. mdpi.combohrium.comacs.org

The fundamental process involves several key steps:

Infiltration: The pores of the silica hard template are filled with a manganese precursor, typically a solution of manganese nitrate, Mn(NO₃)₂. bohrium.com

Conversion: The precursor is converted into manganese oxide through a calcination process at high temperatures. bohrium.com

Template Removal: The silica template is selectively etched away, usually with a chemical agent like hydrofluoric acid (HF) or sodium hydroxide (B78521) (NaOH), leaving behind a mesoporous this compound structure that is a negative replica of the original template. bohrium.comacs.org

This method effectively avoids the use of surfactants, which can interfere with the final product's properties. mdpi.com The resulting M-MnO₂ exhibits significantly enhanced properties compared to conventionally prepared MnO₂. For example, M-MnO₂ synthesized using an SBA-15 template demonstrated an eight-fold increase in adsorption capacity for phenol (B47542) and a two-fold increase in the generation of hydroxyl radicals. mdpi.com The high specific surface area and unique porous structure are credited for these improved catalytic activities. mdpi.combohrium.com

Influence of Reaction Parameters on this compound Nanostructure and Morphology

The nanostructure, morphology, and crystalline phase of this compound are highly sensitive to the conditions of the synthesis reaction. mdpi.comias.ac.in Key parameters such as temperature, pH, reactant concentration, and reaction time play a crucial role in determining the final product's characteristics. mdpi.comias.ac.in

Temperature: Temperature significantly impacts the nucleation process and crystallinity of the nanoparticles. ias.ac.in In hydrothermal synthesis, for example, reacting manganese sulfate (MnSO₄) and potassium chlorate (B79027) (KClO₃) yields α-MnO₂ nanorods at 160°C but β-MnO₂ nanorods at 200°C. ias.ac.in Similarly, increasing the reaction temperature generally leads to particles with higher crystallinity. ias.ac.in Conversely, lower temperatures (e.g., 40°C) can produce smaller nanorods with higher catalytic activity for certain reactions compared to those prepared at higher temperatures (60-80°C). ias.ac.in The calcination temperature during sol-gel synthesis also affects morphology; a higher temperature (700°C vs. 400°C) can lead to less aggregation and smaller, more defined nanotablets. nih.gov

pH: The pH of the reaction medium is a critical factor. ias.ac.in During sonochemical synthesis, the morphology of δ-MnO₂ changes from aggregated sheet-like structures at pH 2.2 to spherical nanoparticles at pH 6.0, and finally to cubic or polyhedral nanoparticles at pH 9.3. researchgate.net In co-precipitation methods, fine control of pH is necessary to yield the desired spinel oxide nanoparticles. nano-ntp.com The creation of specific surface charges on nanoparticles for processes like electrostatic coprecipitation is also pH-dependent. nih.gov

Concentration and Reactant Ratio: The concentration of reactants and their molar ratios dictate the resulting phase and morphology. ias.ac.in In chemical precipitation, a high ratio of NaOH to Mn(NO₃)₂ favors the formation of birnessite, while a low ratio results in the β-MnOOH phase. ias.ac.in In hydrothermal processes, varying the concentration of ammonium (B1175870) and sulfate ions in the reaction between ammonium persulfate and manganese sulfate can produce either α- or β-phases. ias.ac.in

Reaction/Aging Time: The duration of the reaction or a subsequent aging process can influence the crystal structure. ias.ac.in In some hydrothermal syntheses, δ-MnO₂ forms as an intermediate phase before transforming into α-MnO₂ with increased reaction time. ias.ac.in For preparing high-surface-area particles, shorter reaction times are often preferred. ias.ac.in

Table 2: Effect of Reaction Parameters on MnO₂ Synthesis

| Method | Parameter Varied | Effect on MnO₂ Nanostructure/Morphology | Reference |

| Hydrothermal | Temperature | 160°C → α-MnO₂ nanorods; 200°C → β-MnO₂ nanorods | ias.ac.in |

| Hydrothermal | Precursor Acidity | High H₂SO₄ conc. → α-MnO₂; Low H₂SO₄ conc. → β-MnO₂ | mdpi.com |

| Sonochemical | pH | pH 2.2 → sheet-like; pH 6.0 → spherical; pH 9.3 → cubic | researchgate.net |

| Chemical Precipitation | Reactant Ratio | High NaOH/Mn(NO₃)₂ ratio → birnessite; low ratio → β-MnOOH | ias.ac.in |

| Hydrothermal | Reaction Time | δ-MnO₂ forms as an intermediate, transforms to α-MnO₂ over time | ias.ac.in |

Strategies for High-Quality this compound Nanosheets and Nanoparticles

The synthesis of high-quality this compound nanosheets (NSs) and nanoparticles is pursued through two primary strategies: top-down and bottom-up approaches. researchgate.netnih.gov

The top-down approach involves the exfoliation of a bulk, layered manganese oxide material into individual or few-layer nanosheets. nih.gov A traditional method starts with a layered manganese oxide like H₀.₁₃MnO₂·H₂O, which is then exfoliated into unilamellar 2D crystallites by dissolving it in a solution containing a large organic cation, such as tetrabutylammonium (B224687) hydroxide. nih.gov However, this route can be time-consuming and costly, and achieving complete exfoliation into single-layer sheets is often difficult. researchgate.netnih.gov

Bottom-up strategies are more widely utilized and involve the chemical assembly of MnO₂ from molecular precursors in solution. researchgate.net These methods offer greater control and are generally more facile. researchgate.net

Reductive Methods: High-quality MnO₂ NSs can be prepared by the reduction of potassium permanganate (KMnO₄). A variety of reducing agents can be used, and the choice of agent influences the outcome. For instance, using a 2-(N-morpholino)ethanesulfonic acid (MES) buffer at pH 6 as the reductant has proven effective. nih.gov Another one-step strategy employs sodium dodecylsulfate (SDS) as the reducing agent to produce single-layered MnO₂ nanosheets. nih.gov

Oxidative Methods: Alternatively, MnO₂ NSs can be formed through the oxidation of a manganese (II) salt, such as manganese chloride (MnCl₂), using an oxidant like hydrogen peroxide (H₂O₂) in the presence of tetramethylammonium (B1211777) hydroxide (TMA·OH). researchgate.net

For nanoparticles, the co-precipitation method is a simple, cost-effective technique that allows for good control over particle size and composition. nano-ntp.com This bottom-up approach involves the controlled reaction between a cation and an anion, where parameters like pH and temperature are carefully managed to precipitate nanoparticles of a uniform size, such as in the 15-20 nm range. ias.ac.innano-ntp.com

Incorporation of Microwave and Ultrasonic Waves in Synthesis

To optimize synthesis, microwave and ultrasonic irradiation are often incorporated into conventional methods to enhance reaction rates, improve product quality, and create unique nanostructures. ias.ac.inacs.org

Microwave-assisted synthesis is a rapid and efficient heating method. A facile microwave-assisted reflux method can produce γ-MnO₂ and α-MnO₂ nanoparticles in as little as five minutes without the need for templates or surfactants. ias.ac.in This technique offers advantages of simple operation, mild conditions, and high purity of the synthesized material. mdpi.com

Ultrasonic-assisted synthesis , or sonochemistry, utilizes the energy from acoustic cavitation to drive chemical reactions. researchgate.netnju.edu.cn This method can be used for the self-assembly of ultrathin MnO₂ on graphene to form 3D structures. ias.ac.in The sonochemical reduction of permanganate (MnO₄⁻) in water can produce δ-MnO₂ nanoparticles, with the morphology being highly dependent on the solution's pH. researchgate.net The irradiation time is a critical factor, as prolonged exposure can lead to the further reduction of the newly formed MnO₂ to Mn²⁺. researchgate.netnju.edu.cn

Combining both techniques, an ultrasound-microwave-intensified precipitation reaction has been used to synthesize porous MnO₂. acs.org In this process, ultrasonic waves provide efficient dispersion while microwave heating maintains the reaction temperature. This combined approach can produce a loose sphere-network structure with both mesopores and macropores, a morphology distinct from that achieved with conventional heating or stirring. acs.org

Control over this compound Nanostructures and Polymorphs

This compound exists in several crystallographic polymorphs (e.g., α, β, γ, δ), which differ in how their fundamental MnO₆ octahedral units are interconnected. mdpi.comsysrevpharm.org This structural variation leads to different tunnel or layered frameworks, and controlling the synthesis to obtain a specific polymorph is crucial for tailoring its properties for various applications.

One-Dimensional (1D) Tunnel Structures (α-MnO₂, β-MnO₂, γ-MnO₂)

The synthesis of 1D tunnel structures of MnO₂ is typically achieved by carefully controlling reaction conditions in methods like hydrothermal synthesis or aqueous precipitation. mdpi.comrsc.orgrsc.org The type of polymorph formed is often dictated by the reaction temperature, acidity (H⁺ concentration), and the presence and concentration of specific cations (like K⁺) that can act as templates or stabilizers for the tunnel structures. mdpi.comrsc.org

α-MnO₂ (Cryptomelane): This polymorph has a large 2x2 tunnel structure (4.6 Å x 4.6 Å) that is typically stabilized by large cations like K⁺ or NH₄⁺. ias.ac.in Its formation is favored under conditions of high acid concentration and low temperatures in some systems, or when the concentration of K⁺ ions is higher than that of H⁺ ions in hydrothermal reactions. mdpi.comrsc.org For instance, α-MnO₂ nanorods can be produced by a hydrothermal reaction between MnSO₄ and KClO₃ at 160°C. ias.ac.in

β-MnO₂ (Pyrolusite): This structure consists of 1x1 tunnels (2.3 Å x 2.3 Å) and is the most thermodynamically stable polymorph. mdpi.com It is generally formed under harsher conditions, such as higher temperatures and higher acid concentrations, compared to other polymorphs. mdpi.com The growth of β-MnO₂ is favorable when the concentration of H⁺ is significantly higher than that of stabilizing cations like K⁺. rsc.org Hydrothermal treatment at 200°C can yield β-MnO₂ nanorods. ias.ac.in

γ-MnO₂: This polymorph features an intergrowth of 1x1 (pyrolusite) and 1x2 (ramsdellite) tunnels. sysrevpharm.orgrsc.org It is often obtained under intermediate conditions between those required for α- and β-MnO₂. mdpi.com The choice of manganese precursor can also influence the morphology of γ-MnO₂. In one hydrothermal study, using MnSO₄·H₂O, MnCl₂·4H₂O, and Mn(OAc)₂·4H₂O as precursors under identical conditions resulted in star-like, cross-like, and sheet-like morphologies, respectively. sysrevpharm.org

The transformation between these phases can also occur sequentially during synthesis; under certain hydrothermal conditions, an initial formation of δ-MnO₂ can transform to α-MnO₂, which subsequently transforms to β-MnO₂ via solid-state mechanisms. acs.org

Two-Dimensional (2D) Layered Structures (δ-MnO₂)

Two-dimensional (2D) layered this compound, specifically the δ-MnO₂ polymorph, possesses a sheet-like structure with significant interlayer spacing. researchgate.net This morphology provides a large surface area and facilitates the intercalation and deintercalation of ions, making it a promising material for various applications, including energy storage.

Synthesis Methodologies:

A common approach to synthesizing δ-MnO₂ is through the reduction of potassium permanganate (KMnO₄). researchgate.net Various methods have been developed to achieve this, each offering control over the material's properties.

Hydrothermal Synthesis: This method involves the reaction of KMnO₄ in an aqueous solution under elevated temperature and pressure. For instance, δ-MnO₂ with a flower-like morphology composed of nanosheets can be synthesized by the hydrothermal treatment of KMnO₄. researchgate.netscientific.net A facile low-temperature hydrothermal method at 90°C for 24 hours in a mixed system of KMnO₄ and epoxypropane has been used to produce δ-MnO₂ with a layered structure. researchgate.net Another approach involves a one-pot microwave-assisted hydrothermal route in a potassium hydroxide (KOH) solution, which can yield pure layered δ-MnO₂ (birnessite) in a significantly shorter reaction time of 14 hours at 110°C. nih.gov

Wet Chemical Reaction: At lower temperatures, δ-MnO₂ nanosheets can be synthesized through a simple wet chemical reaction. One such method involves the reaction between aqueous KMnO₄ and ethyl acetate, which forms a biphasic platform for the evolution of the product. acs.org

Delamination of Layered Precursors: Two-dimensional nanosheets of MnO₂ can be derived from the exfoliation of layered manganese oxide precursors. acs.org This process involves swelling the layered material, for example, in a solution of tetrabutylammonium (TBA) hydroxide, leading to the separation of individual MnO₂ nanosheets. acs.org

The crystal structure of δ-MnO₂ is characterized by layers of edge-sharing MnO₆ octahedra. 2dsemiconductors.commaterialsproject.org These layers are separated by water molecules and stabilizing cations, resulting in an interlayer spacing of approximately 7 Å. researchgate.net This layered arrangement is readily exfoliable, similar to materials like graphite (B72142). 2dsemiconductors.com

Three-Dimensional (3D) Network Structures

Three-dimensional (3D) network structures of this compound are advanced architectures that offer enhanced electrochemical performance by providing interconnected pathways for ion and electron transport, as well as high surface area and structural stability. acs.orgdocumentsdelivered.com

Fabrication Strategies:

Template-Assisted Synthesis: A prominent method for creating 3D MnO₂ networks involves the use of sacrificial templates. Graphene oxide hydrogels can serve as a reactive template to prepare nanoporous MnO₂ with a 3D interconnected microstructure. documentsdelivered.com This approach results in materials with excellent ion transport channels. Another strategy employs a 3D exfoliated carbon paper, created via an electrochemical method, to support a high mass loading of MnO₂ materials. researchgate.net

Self-Assembly and In-Situ Polymerization: 3D macroscopic networks of MnO₂ sheets can be synthesized through a scalable solution approach. This involves grafting aniline (B41778) monomers onto the negatively charged surfaces of MnO₂ sheets via electrostatic interactions, followed by a rapid chemical oxidizing polymerization. acs.orgnih.gov This process results in a monolith structure where MnO₂ sheets are interconnected by polyaniline chains, creating a mesoporous 3D network. acs.orgnih.gov

Hydrothermal Self-Assembly: Self-assembled 3D microstructures, such as dandelion-like microspheres, can be obtained from α-MnO₂ nanoparticles through a hydrothermal method. This involves the reaction of potassium permanganate and ferric sulfate at 150°C. ias.ac.in

These 3D structures provide a robust framework that can accommodate the volume changes during electrochemical cycling and expose a large number of active sites, leading to high specific capacitance and rate capability. For example, a flexible all-solid-state asymmetric supercapacitor using a 3D MnO₂-graphene foam as the positive electrode has demonstrated high energy density and excellent flexibility. researchgate.net Similarly, a 3D MnO₂ electrode with high mass loading has shown remarkable capacitive performance, achieving an areal capacitance of 5.1 F cm⁻² and a gravimetric capacitance of 537 F g⁻¹. researchgate.net

Morphology Control and Facet Engineering of this compound

The morphology and exposed crystal facets of this compound play a crucial role in determining its physicochemical properties and, consequently, its performance in various applications.

Morphology Control:

The shape and size of MnO₂ nanostructures can be tailored by controlling the synthesis conditions. The hydrothermal method is particularly versatile for this purpose. scientific.netrsc.orgscientific.net

Nanorods and Nanosheets: By adjusting reactant concentrations and reaction times in a hydrothermal synthesis, MnO₂ can be formed into different morphologies. For example, nanorod-assembled hollow urchins can transform into nanosheet-assembled microspheres by tuning the reaction time. rsc.org

Hollow Urchins and Nanotubes: The synthesis of hollow urchin-like α-MnO₂ has been achieved through a mild, low-temperature reduction of potassium permanganate solution with solid copper metal. ias.ac.in Microwave-assisted hydrothermal synthesis under acidic conditions can produce various morphologies, such as flower-like globular nanoballs and hollow nanotubes, by controlling the reaction temperature and holding time. scientific.net

One-Dimensional (1D) Structures: One-dimensional nanostructures like nanorods and nanofibers can be prepared using a hydrothermal approach. scientific.netpsu.edu The morphology can be controlled to enhance specific properties, such as the removal efficiency of heavy metal ions from aqueous solutions. scientific.net

Facet Engineering:

Crystal facet engineering is a sophisticated strategy to precisely control the atomic arrangement on the surface of MnO₂, thereby tuning its electrochemical and catalytic properties. researchgate.net Different crystal facets exhibit different surface energies and atomic configurations, leading to varied reactivity.

Synthesis of Facet-Engineered MnO₂: α-MnO₂ nanorods with different exposed facets can be synthesized via a hydrothermal route with the assistance of structure-directing agents. researchgate.net For instance, β-MnO₂ crystals with dominant {111} or {100} facets have been prepared. nih.gov

Influence on Catalytic Activity: The exposed facets significantly influence catalytic performance. For the catalytic ozonation of methanethiol (B179389) (CH₃SH), α-MnO₂ with exposed (310) facets showed superior activity compared to those with (110) and (100) facets. capes.gov.brresearchgate.net This is attributed to the higher surface energy of the (310) facets, which facilitates the formation of oxygen vacancies, the active sites for the reaction. researchgate.net

Impact on Electrochemical Properties: In lithium-oxygen batteries, the exposed facets of β-MnO₂ cathode catalysts can direct the formation route of the discharge product, lithium peroxide (Li₂O₂). nih.gov The {111}-dominated facets promote Li₂O₂ formation via a solution route, leading to large particles, while {100}-dominated facets favor a surface route, resulting in thin films. nih.gov This demonstrates that facet engineering can be a powerful tool to optimize battery performance. nih.gov

Influence of Crystal Structure on Electrochemical Performance

The crystallographic structure of this compound, defined by the arrangement of its fundamental [MnO₆] octahedra, profoundly impacts its electrochemical performance. acs.orgresearchgate.net Different polymorphs (α, β, γ, δ, λ) possess distinct tunnel or layered structures, which govern ion intercalation/deintercalation and charge storage capabilities. acs.orgresearchgate.net

The electrochemical properties are influenced by several structural factors:

Tunnel and Interlayer Size: The dimensions of the tunnels or interlayer spacing are critical. acs.orgresearchgate.net α-MnO₂ has the largest tunnel size (2x2, ~4.6 Å), and δ-MnO₂ has a large interlayer separation (~7 Å), which facilitates the diffusion of cations. acs.orgresearchgate.netresearchgate.netrsc.org In contrast, β-MnO₂ has a very narrow tunnel (1x1, ~1.89 Å), which hinders cation intercalation. acs.orgresearchgate.netresearchgate.net

Surface Area and Porosity: A larger specific surface area and suitable pore volume can enhance electrochemical performance by providing more active sites and facilitating electrolyte access. rsc.org

Oxygen Vacancies: The presence of oxygen vacancies can promote charge transfer, improve surface redox reaction kinetics, and enhance conductivity. rsc.org

Performance in Supercapacitors:

The specific capacitance of MnO₂ is strongly dependent on its crystal structure. The general trend for specific capacitance is often reported as: α-MnO₂ > δ-MnO₂ > γ-MnO₂ > β-MnO₂. acs.orgresearchgate.netmdpi.com

α-MnO₂ and δ-MnO₂: These polymorphs typically exhibit the highest specific capacitance due to their large tunnel and interlayer structures, respectively, which are favorable for cation insertion. acs.orgrsc.orgacs.org Specific capacitance values as high as 297 F g⁻¹ for α-MnO₂ and 236 F g⁻¹ for δ-MnO₂ have been reported. acs.orgresearchgate.net

β-MnO₂: Due to its narrow tunnels, β-MnO₂ generally shows very low specific capacitance, with reported values as low as 9 F g⁻¹. acs.orgresearchgate.net However, some studies suggest that abundant oxygen vacancies and larger pore volume can lead to a higher specific capacitance in β-MnO₂ compared to α-MnO₂ under certain conditions. rsc.org

γ-MnO₂: This structure has an irregular intergrowth of different tunnel sizes, which can negatively affect ion migration, but its morphology and higher oxygen vacancy concentration can still result in decent electrochemical performance. rsc.org

Performance in Batteries:

In rechargeable batteries, such as lithium-ion and zinc-ion batteries, the crystal structure also dictates performance.

In a study of MnO₂ polymorphs as conversion-based anode materials for Li-ion batteries, the spinel-type λ-MnO₂ delivered the highest reversible capacity of approximately 1270 mAh g⁻¹. nih.gov The structural similarity between the cycled and pristine states of λ-MnO₂ was suggested to induce faster kinetics. nih.gov

For aqueous zinc-ion batteries, α-MnO₂ with its larger tunnel size generally shows better cycling and rate performance compared to β-MnO₂. mdpi.com While β-MnO₂ may deliver a higher initial specific capacity at low current densities, its structure is less stable during cycling. mdpi.com Layered δ-MnO₂ can exhibit high capacity retention but may have a lower initial capacity. mdpi.com

The following table summarizes the electrochemical performance of different MnO₂ polymorphs as reported in various studies.

| MnO₂ Polymorph | Application | Electrolyte | Specific Capacitance (F g⁻¹) | Specific Capacity (mAh g⁻¹) | Key Findings | Reference |

|---|---|---|---|---|---|---|

| α-MnO₂ | Supercapacitor | Na₂SO₄ | 138 at 1 A g⁻¹ | - | Exhibited the highest specific capacitance among α, β, and γ phases due to its 2x2 tunnel structure. | mdpi.com |

| β-MnO₂ | Supercapacitor | Na₂SO₄ | 112 at 1 A g⁻¹ | - | Lower capacitance than α-MnO₂. | mdpi.com |

| γ-MnO₂ | Supercapacitor | Na₂SO₄ | 103 at 1 A g⁻¹ | - | Lowest capacitance among the three tested polymorphs. | mdpi.com |

| α-MnO₂(m) | Supercapacitor | - | 297 | - | High specific capacitance attributed to wide tunnel size and large surface area. | acs.orgresearchgate.net |

| δ-MnO₂ | Supercapacitor | - | 236 | - | Large interlayer separation facilitates cation insertion. | acs.orgresearchgate.net |

| λ-MnO₂ | Li-ion Battery Anode | - | - | ~1270 (reversible) | Highest reversible capacity among four polymorphs due to faster kinetics. | nih.gov |

| α-MnO₂ | Aqueous Zn-ion Battery | - | - | - | Better rate performance and cycling stability than β-MnO₂. | mdpi.com |

| β-MnO₂ | Aqueous Zn-ion Battery | - | - | Higher initial capacity at low current density but poor stability. | - | mdpi.com |

Advanced Characterization Techniques for Manganese Dioxide Research

Spectroscopic Characterization of Manganese Dioxide

Spectroscopic techniques are indispensable in the study of this compound (MnO₂), providing detailed insights into its electronic structure, vibrational modes, chemical composition, and oxidation states. These methods are crucial for understanding the fundamental properties of MnO₂ and correlating them with its performance in various applications.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable tool for characterizing the optical properties of this compound nanoparticles. The absorption of UV-visible light by MnO₂ is associated with the d-d transitions of manganese ions and the excitation of electrons from the valence band to the conduction band upon photon absorption. mdpi.com

The UV-Vis spectra of MnO₂ nanoparticles typically exhibit a strong absorption peak in the range of 350 to 400 nm. mdpi.comresearchgate.net The position and intensity of this peak can be influenced by factors such as particle size, morphology, and concentration. mdpi.com For instance, studies have shown that with increasing concentration of MnO₂ nanoparticles, the absorbance values increase proportionally, while the peak position may show a slight blue shift. mdpi.com This technique is also used to monitor the formation and stability of colloidal MnO₂ solutions. mdpi.comacs.org

Table 1: UV-Visible Absorption Peaks for this compound Nanoparticles

| Concentration (mg/mL) | Peak Wavelength (nm) | Reference |

|---|---|---|

| 12.5 | 391 | mdpi.com |

| 25 | 373.5 | mdpi.com |

| 50 | 363 | mdpi.com |

| 100 | 355.5 | mdpi.com |

| Not specified | 360 | researchgate.net |

| Not specified | 370 | researchgate.net |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to investigate the structural characteristics and phase composition of this compound. It is particularly sensitive to the local environment and crystalline disorder within the material. sci-hub.se Different polymorphs of MnO₂, such as α-, β-, γ-, and δ-MnO₂, are composed of the same basic structural unit, the [MnO₆] octahedron, but differ in how these octahedra are interconnected, leading to distinct Raman spectra. ijset.in

The Raman spectrum of MnO₂ typically displays several characteristic bands in the region of 400-700 cm⁻¹. The most intense peaks are generally attributed to the stretching vibrations of the Mn-O bonds within the MnO₆ octahedra. For example, birnessite-type MnO₂ shows prominent bands around 561 cm⁻¹ and 638 cm⁻¹. mdpi.com The band at approximately 630–650 cm⁻¹ is often assigned to the symmetric stretching vibration (ν₂) of Mn-O in the basal plane of the MnO₆ sheets, while bands in the 500-600 cm⁻¹ range can be related to other Mn-O stretching modes (ν₃). mdpi.comresearchgate.net The exact positions and relative intensities of these bands can provide information about the specific crystalline phase, degree of crystallinity, and presence of structural defects. sci-hub.se

Table 2: Characteristic Raman Bands for Different Types of this compound

| MnO₂ Type | Raman Band (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|---|

| Birnessite-type | 485.07, 560.86, 638.14 | Vibrational characteristics of birnessite | mdpi.com |

| γ-MnO₂ | 523, 576, 633 | Mn-O stretching vibrations | sci-hub.se |

| α-MnO₂ | 649 | Mn-O stretching vibrations of MnO₆ octahedra | researchgate.net |

| β-MnO₂ | 649 | Mn-O stretching vibrations of MnO₆ octahedra | researchgate.net |

| Synthetic Colloidal MnO₂ | 640 | ν₁ peak | acs.org |

| Biogenic Colloidal MnO₂ | 646 | ν₁ peak | acs.org |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. For this compound, XPS is crucial for identifying the oxidation state of manganese. aip.org

The XPS analysis of MnO₂ involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. The core-level spectra of manganese, particularly the Mn 2p region, provide definitive information about its oxidation state. The Mn 2p spectrum for MnO₂ shows a spin-orbit doublet, consisting of the Mn 2p₃/₂ and Mn 2p₁/₂ peaks. The binding energy of the Mn 2p₃/₂ peak for Mn⁴⁺ in MnO₂ is typically observed around 642.2 eV. rsc.org The separation between the Mn 2p₃/₂ and Mn 2p₁/₂ peaks, as well as the Mn 3s multiplet splitting, can also be used to distinguish between different manganese oxidation states (e.g., Mn²⁺, Mn³⁺, and Mn⁴⁺). aip.org The O 1s spectrum is also analyzed to provide information about the oxygen bonding environment.

Table 3: XPS Binding Energies for this compound

| Spectral Region | Peak | Binding Energy (eV) | Reference |

|---|---|---|---|

| Mn 2p | Mn 2p₃/₂ | 642.2 | rsc.org |

| Mn 2p | Mn 2p₁/₂ | 653.9 | rsc.org |

Fourier-transform Infrared Spectroscopy (FTIR)

Fourier-transform Infrared Spectroscopy (FTIR) is employed to identify the functional groups and vibrational modes present in this compound. The FTIR spectrum of MnO₂ provides information about the Mn-O bonds within the crystal lattice and the presence of water molecules or hydroxyl groups. researchgate.net

The characteristic absorption bands for MnO₂ are typically found in the far-infrared region, below 800 cm⁻¹. Strong absorption bands observed in the range of 400-700 cm⁻¹ are attributed to the stretching vibrations of the Mn-O bonds within the MnO₆ octahedra. researchgate.netresearchgate.net For instance, bands around 516 cm⁻¹ can be assigned to the O-Mn-O characteristic stretching vibration, while a band near 636 cm⁻¹ can indicate the presence of MnO₆ octahedra. ijset.in Additionally, broader absorption bands in the higher wavenumber region, around 3400 cm⁻¹ and 1630 cm⁻¹, are typically assigned to the O-H stretching and bending vibrations of adsorbed or interlayer water molecules, respectively. researchgate.net

Table 4: FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~530-560 | Mn-O vibrations in MnO₆ octahedra | researchgate.net |

| 721 | Mn-O vibrations of the MnO₆ octahedron | researchgate.net |

| 1110, 1400, 1630 | O-H bending vibrations combined with Mn atoms | researchgate.net |

| 3420 | O-H stretching vibration | researchgate.net |

| 516 | O-Mn-O characteristic stretching vibration | ijset.in |

| 636 | Presence of MnO₆ octahedra | ijset.in |

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy for Oxidation State

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful element-specific technique for determining the average oxidation state and coordination geometry of manganese in MnO₂. By analyzing the Mn K-edge, which corresponds to the excitation of a 1s core electron, detailed information about the electronic structure can be obtained.

The position of the absorption edge in a XANES spectrum is sensitive to the oxidation state of the absorbing atom; the edge shifts to higher energies with an increasing oxidation state. researchgate.net For manganese oxides, the Mn K-edge position for Mn⁴⁺ in MnO₂ is higher than that for Mn³⁺ in Mn₂O₃ or Mn²⁺ in MnO. researchgate.net By comparing the edge position of an unknown sample to those of reference compounds with known oxidation states, the average oxidation state of manganese in the sample can be accurately determined. The pre-edge features in the XANES spectrum also provide information about the local geometry and symmetry of the Mn sites.

Table 5: Mn K-edge Shift for Different Manganese Oxidation States

| Oxidation State | Approximate Edge Shift (eV) | Reference |

|---|---|---|

| +2 | 4 | researchgate.net |

| +3 | 8 | researchgate.net |

| +4 | 11 | researchgate.net |

| +7 | 20 | researchgate.net |

In-situ Soft X-ray Absorption Spectroscopy for Redox Processes

In-situ soft X-ray absorption spectroscopy is a critical technique for probing the dynamic changes in the electronic structure and oxidation state of this compound during electrochemical processes, such as the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR). acs.org This method allows for the direct observation of redox processes occurring at the electrode-electrolyte interface under real operating conditions. sci-hub.boxnih.gov

By collecting X-ray absorption spectra at the Mn L-edge and O K-edge while applying relevant electrochemical potentials, researchers can track the valence changes of manganese and the hybridization between manganese and oxygen. acs.org Studies have shown reversible, yet hysteretic, changes in the Mn redox state during voltage cycling. For example, during OER, manganese can be oxidized to a mixed Mn³⁺/Mn⁴⁺ state or even approach a pure Mn⁴⁺ state. Conversely, during ORR, manganese can be reduced to lower valence states, including Mn³⁺ and even tetrahedral Mn²⁺. acs.orgsci-hub.box This in-situ approach is indispensable for identifying the active valence states during catalysis and understanding the mechanisms of energy storage and conversion in this compound-based materials. acs.orgrsc.org

Microscopic and Morphological Analysis of this compound

The morphology and size of this compound particles are crucial determinants of their chemical and physical properties. Electron microscopy and particle size analysis are indispensable tools for visualizing and quantifying these characteristics.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface topography and morphology of this compound at the micro and nanoscale. SEM analysis reveals a wide array of morphologies for MnO₂, largely dependent on the synthesis method.

Researchers have reported various structures, including:

Nanoparticles and Aggregates: Synthesized MnO₂ can appear as nearly spherical nanoparticles, which may form larger aggregates.

Porous and Rough Structures: Some preparation methods yield MnO₂ with a porous and rough, sponge-like morphology. This structure is advantageous for applications requiring high surface area, such as in supercapacitors, as it facilitates electrolyte diffusion.

Nanoflakes and Nanosheets: SEM has been used to observe MnO₂ in the form of nanoflakes and large-scale oriented nanosheets.

Needle-like and Whisker Structures: In certain preparations, MnO₂ exhibits loose and non-uniform whisker or needle-like structures.

Cauliflower-like Structures: A unique "cauliflower-like" morphology has been observed, composed of smaller grains that form larger assemblies.

The table below summarizes SEM findings from various studies on this compound.

| Synthesis Method | Observed Morphology | Particle/Feature Size | Reference |

| Not Specified | Cube-like particles with a smooth surface | Not Specified | researchgate.net |

| Hydrothermal Processing | Porous and rough, sponge-like, mostly spherical with some nanoflakes | 15-30 nm | |

| Direct Current Electrodeposition | Loose and non-uniform whisker or needle-like structures | Not Specified | |

| Pulse Current Electrodeposition | Well-crystallized, coarse, large-scale oriented nanosheets | Not Specified | |

| Microwave-assisted liquid-liquid interfacial reaction | 1D-needle shaped structure | 20 nm thickness | researchgate.net |

| Green Synthesis (using Brassica oleracea) | Evenly distributed microparticles | 10-20 µm | wikipedia.org |

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM)

Transmission Electron Microscopy (TEM) and its high-resolution variant (HR-TEM) provide even greater magnification than SEM, allowing for the visualization of the internal structure, crystallinity, and lattice fringes of this compound nanoparticles.

Key findings from TEM and HR-TEM studies include:

Particle Size and Shape: TEM images have shown that MnO₂ can consist of particles with varying sizes and shapes, sometimes forming aggregates materialsproject.org. For instance, one study reported an average particle size of approximately 35 nm materialsproject.org. Another observed nanoparticles with an approximate size of 100 nm.

Nanowires and Nanosheets: The synthesis of MnO₂ nanowires with diameters ranging from 20-60 nm and lengths from 500 nm to 4 µm has been confirmed through TEM jps.or.jp. Additionally, 2D α-MnO₂ nanosheets have been clearly imaged.

Crystallinity and Lattice Fringes: HR-TEM is instrumental in confirming the crystalline nature of MnO₂. The observation of clear lattice fringes in HR-TEM images is a direct indication of crystallinity materialsproject.org. For example, a d-spacing of 0.304 nm has been measured, corresponding to the (310) plane of α-MnO₂.

The following table presents a selection of research findings on this compound using TEM and HR-TEM.

| Material Form | TEM/HR-TEM Observation | Measured Parameters | Reference |

| Nanoparticles | Particles of different sizes and shapes, forming aggregates | Average particle size: ~35 nm | materialsproject.org |

| Nanoparticles | Nanoparticles with an approximate size of 100 nm | d-spacing of 0.304 nm (aligning with the (310) plane) | researchgate.net |

| Nanowires | Uniform diameter nanowires | Diameter: 20-60 nm; Length: 500 nm - 4 µm | jps.or.jp |

| Nanosheets | 2D α-MnO₂ nanosheets | Not Specified |

Particle Size Analysis and Distribution

Particle size analysis provides quantitative data on the size and distribution of this compound particles, which is critical for controlling the material's properties and performance in various applications. This analysis is often performed using techniques like dynamic light scattering (DLS) or by analyzing images from electron microscopy.

Research has shown a wide range of particle sizes for MnO₂, depending on the synthesis route:

Commercial bulk MnO₂ powder has been found to have particle sizes in the range of 1.5-2.2 mm, with a mean particle size of 1.9 mm researchgate.net.

In contrast, nano-sized MnO₂ produced by spray pyrolysis exhibits a much smaller particle size range of 31-131 nm, with a mean particle size of 73 nm researchgate.net.

Another study on green-synthesized MnO₂ nanoparticles reported two distinct peaks in the particle size distribution: one at 38.54 nm and a more intense peak at 899.5 nm, the latter being attributed to the aggregation of nanoparticles.

A study utilizing a particle size analyzer found an average particle diameter of 493.22 nm for synthesized α-MnO₂.

The table below provides a summary of particle size analysis data for this compound from different sources.

| Analysis Method/Source | Particle Size Range | Mean/Average Particle Size | Reference |

| Commercial Bulk Powder | 1.5-2.2 mm | 1.9 mm | researchgate.net |

| Spray Pyrolysis Synthesis | 31-131 nm | 73 nm | researchgate.net |

| Green Synthesis | Two peaks observed: one at 38.54 nm and another at 899.5 nm | Not applicable | |

| Particle Size Analyzer | Not specified | 493.22 nm | researchgate.net |

| TEM Image Analysis | Not specified | Approximately 109.7 ± 5.6 nm | researchgate.net |

Diffraction Techniques for Crystal Structure Elucidation

Diffraction techniques are fundamental for determining the crystal structure of this compound, including the identification of its various polymorphs and the precise location of atoms within the crystal lattice.

X-ray Powder Diffraction (XRD) for Polymorph Identification

X-ray Powder Diffraction (XRD) is the primary technique used to identify the crystalline phases of this compound. The different polymorphs of MnO₂ (such as α, β, γ, and δ) each have a unique crystal structure, which results in a distinct XRD pattern with characteristic diffraction peaks at specific 2θ angles. By comparing the experimental XRD pattern to standard reference patterns from the Joint Committee on Powder Diffraction Standards (JCPDS), the specific polymorph can be identified.

α-MnO₂: The XRD pattern of α-MnO₂ is often matched with the standard reference JCPDS No. 044-0141. Characteristic peaks have been observed at 2θ values of approximately 27.79°, 39.99°, 49.56°, 58.10°, and 65.84°, corresponding to the (310), (211), (411), (521), and (002) crystallographic planes, respectively osti.gov.

β-MnO₂: This polymorph is identified by its tetragonal crystal structure.

γ-MnO₂: This phase is also readily identifiable by its unique set of diffraction peaks.

δ-MnO₂: The XRD patterns for δ-MnO₂ typically show broad reflections, which can indicate a small crystallite size or a high level of structural imperfections, such as a turbostratic structure with randomly arranged layers. The pattern is often matched with JCPDS card no. 80-1098.

The following table summarizes the characteristic XRD peaks for different MnO₂ polymorphs as reported in the literature.

| Polymorph | JCPDS Reference | Characteristic 2θ Peaks (°) | Corresponding Crystallographic Planes |

| α-MnO₂ | 044-0141 | 27.79, 39.99, 49.56, 58.10, 65.84 | (310), (211), (411), (521), (002) |

| δ-MnO₂ | 80-1098 | Broad reflections | (001), (002), (-111), (020) |

Neutron Diffraction for Atomic Structures

Neutron diffraction is a powerful complementary technique to XRD for elucidating the atomic structure of this compound. Due to the different scattering properties of neutrons compared to X-rays, this technique is particularly sensitive to the positions of lighter elements, such as oxygen and hydrogen, in the presence of the heavier manganese atom.

Key applications of neutron diffraction in MnO₂ research include:

Precise Determination of Oxygen Positions: In a study of pyrolusite (β-MnO₂), powder neutron diffraction data was refined using the Rietveld method to precisely determine the oxygen position parameter. This allowed for the confirmation that the MnO₆ octahedra are elongated, with two long and four short Mn-O bond distances researchgate.net.

Locating Protons: The position of protons within the γ-MnO₂ structure has been investigated using total neutron scattering with H/D isotopic substitution. This study revealed that protons occupy two different positions within the crystal lattice, corresponding to the "Ruetschi" and "Coleman" protons osti.gov.

Magnetic Structure Determination: Neutrons possess a magnetic moment, which allows neutron diffraction to be used to determine the magnetic structure of materials. This has been applied to study the antiferromagnetic ordering in manganese oxides wikipedia.org.

The table below highlights significant findings from neutron diffraction studies on this compound.

| Polymorph | Focus of Study | Key Findings |

| β-MnO₂ (Pyrolusite) | Oxygen position and thermal parameters | Refined oxygen position parameter (u=0.3046(1)); confirmed elongated MnO₆ octahedra with two long (1.894(1)Å) and four short (1.882(2)Å) Mn-O bonds researchgate.net. |

| γ-MnO₂ | Position of protons | Protons occupy two distinct sites, corresponding to "Ruetschi" and "Coleman" protons osti.gov. |

Rietveld Refinement for Crystal Structure Details

Rietveld refinement is a powerful technique used in materials science to analyze powder X-ray diffraction (XRD) data. It allows for the detailed determination of the crystal structure of materials like this compound (MnO₂). This method involves fitting a calculated diffraction pattern to the entire experimental pattern, which allows for the extraction of precise structural parameters such as lattice parameters, atomic positions, and site occupancies.

The structural complexity of MnO₂ polymorphs, such as γ-MnO₂, often presents challenges for standard characterization methods due to structural disorder and intergrowth of different phases like β-MnO₂ and R-MnO₂. chemrxiv.org In such cases, analysis beyond standard Rietveld refinement is necessary to accurately characterize the material's structure. chemrxiv.org For other polymorphs, Rietveld refinement is crucial for confirming phase purity and determining precise crystallographic details. For instance, the analysis of α-MnO₂ nanorods has been performed using Rietveld refinement, which confirmed a tetragonal crystal structure. researchgate.net Similarly, the crystal structure of α-MnO₂ has been refined using this method to obtain detailed electron density maps.

Research findings have demonstrated the utility of Rietveld refinement in determining the specific structural parameters of various MnO₂ polymorphs. These parameters are essential for understanding the material's properties and performance in different applications.

Refined Crystal Structure Parameters for α-MnO₂ from Rietveld Analysis

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Tetragonal | researchgate.net |

| Lattice Parameter (a) | 9.815 Å | researchgate.net |

| Lattice Parameter (b) | 9.815 Å | researchgate.net |

| Lattice Parameter (c) | 2.847 Å | researchgate.net |

| Unit Cell Volume | 274.264 ų | researchgate.net |

| Space Group | I4/m | researchgate.net |

Surface Area and Porosity Characterization of this compound

The surface area and porosity of this compound are critical physical properties that significantly influence its performance in various applications, including catalysis and energy storage. The inter-particle pores are formed by the aggregation of fine powders, while intra-particle pores result from the material's manufacturing processes. umb.edu Characterizing these features provides insight into the material's capacity for ion diffusion and the extent of its electrochemically accessible surface area. umb.edu Techniques such as nitrogen adsorption-desorption isotherms are commonly employed to evaluate these textural properties. acs.org

BET Surface Area Analysis